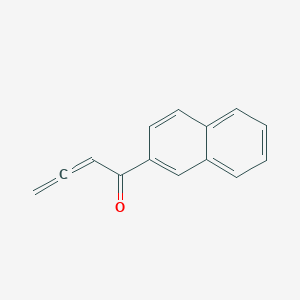

1-(2-Naphthalenyl)-2,3-butadien-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Naphthalenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a naphthalene ring fused to a butadiene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthalenyl)-2,3-butadien-1-one typically involves the reaction of 2-naphthol with suitable butadiene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where 2-naphthol reacts with an aldehyde in the presence of a base such as imidazole or isoquinoline . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Naphthalenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into naphthyl-substituted butadienes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Reagents such as diazonium salts for diazotization reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthyl-substituted butadienes.

Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Naphthalenyl)-2,3-butadien-1-one serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the development of more complex molecules. For instance:

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclohexene derivatives, which are valuable in synthetic organic chemistry.

Medicinal Chemistry

The compound has been studied for its potential biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that certain analogs could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Some studies have reported that compounds with similar structural motifs show significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Materials Science

In materials science, this compound is explored for its utility in creating novel materials:

- Dyes and Pigments : Due to its conjugated system, this compound can be used in synthesizing dyes and pigments with desirable optical properties. Its structural features allow it to absorb light effectively, making it suitable for applications in coatings and textiles .

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of several derivatives of this compound on human cancer cell lines. The results indicated that certain compounds could inhibit cell growth significantly compared to controls, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of compounds structurally related to this compound were evaluated against common bacterial strains. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(2-Naphthalenyl)-2,3-butadien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-Naphthol: An isomer with a hydroxyl group on the naphthalene ring.

2-Naphthol: Another isomer with different reactivity and applications.

Tolnaftate: A naphthalene derivative used as an antifungal agent.

Uniqueness: 1-(2-Naphthalenyl)-2,3-butadien-1-one is unique due to its butadiene moiety, which imparts distinct chemical and biological properties compared to other naphthalene derivatives

Biologische Aktivität

1-(2-Naphthalenyl)-2,3-butadien-1-one, also known as 1-(naphthalen-2-yl)buta-2,3-dien-1-one, is an organic compound that has garnered attention due to its noteworthy biological activities. This article delves into the compound's synthesis, biological effects, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₄H₁₀O

- Molar Mass : Approximately 194.24 g/mol

- Density : Predicted at about 1.068 g/cm³

- Appearance : Yellow to orange solid

The compound features a butadiene moiety linked to a naphthalene ring, which contributes to its unique chemical properties and biological activity. Its structural characteristics allow it to act as a versatile intermediate in organic synthesis and materials science.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from different studies:

This compound has been shown to interact with cellular components in several ways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This was evidenced by increased p53 expression and cell cycle arrest in the G2/M phase.

- DNA Interaction : It forms interstrand cross-links with DNA, which is a mechanism similar to that of certain chemotherapeutic agents like cisplatin and alkylating agents.

- Tubulin Destabilization : The compound has been reported to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

- A study found that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutics.

- Another investigation revealed its ability to overcome drug resistance in A549 lung cancer cells, maintaining efficacy against both resistant and wild-type strains.

In Vivo Studies

In vivo toxicity assessments have been conducted using animal models:

- Research indicated that while the compound exhibits potent anticancer properties, it also presents a spectrum of tissue alterations upon administration, necessitating further studies on its safety profile.

Eigenschaften

InChI |

InChI=1S/C14H10O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-10H,1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEXXYQGNPNHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.